N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide
Description
N-(3-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide is a synthetic small molecule featuring a pyridazinone core substituted with a 4-methoxyphenyl group, a propyl linker, and a phenoxyacetamide side chain. Its synthesis, as described in EP 2 903 618 B1, involves coupling reactions to yield the final product with a reported 65% yield. The compound’s structure was confirmed via $^1$H NMR and mass spectrometry (m/z 515 [M+H]$^+$) .
Properties
IUPAC Name |
N-[3-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-28-18-10-8-17(9-11-18)20-12-13-22(27)25(24-20)15-5-14-23-21(26)16-29-19-6-3-2-4-7-19/h2-4,6-13H,5,14-16H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWLKRQQCXWQAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body.
Mode of Action
It is likely that it interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
The compound may affect various biochemical pathways, depending on its targets. The downstream effects of these interactions can lead to changes in cellular function.
Pharmacokinetics
The compound undergoes rapid but incomplete absorption, with an oral bioavailability of total radioactivity in the range of 4-23%. Absorption is mainly as ANS9801-acid (de-esterified compound), which is formed in the gastrointestinal tract as a result of the hydrolysis of the methyl ester group of the parent compound. The compound is mainly excreted in the feces in rats, dogs, and humans (>80% in each species), with urinary excretion representing a minor route.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be compared based on substituent variations, physicochemical properties, and inferred biological activity. Below is a detailed analysis:
Substituent Variations
- Core Pyridazinone Modifications: The title compound retains a 6-oxopyridazinone core, a common scaffold in kinase inhibitors. In contrast, analogs like 2-(3-(4-((1H-indazol-5-yl)amino)-6-(1,4-diazepan-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide (Example 121 in the patent) replace pyridazinone with pyrimidine and incorporate a diazepane ring instead of a methoxyphenyl group . Such changes likely alter target selectivity and binding affinity.
- Side Chain Differences: The phenoxyacetamide chain in the title compound provides a rigid, lipophilic moiety. Comparatively, Example 121 features an isopropylacetamide group, which may enhance solubility but reduce membrane permeability due to increased polarity.
Physicochemical Properties
| Parameter | Title Compound | Example 121 (Analog) |
|---|---|---|
| Molecular Weight (g/mol) | 514.5 | ~530 (estimated) |
| LogP (Predicted) | ~3.2 (high lipophilicity) | ~2.8 (moderate lipophilicity) |
| Solubility | Low (due to aromatic groups) | Moderate (polar diazepane) |
| Hydrogen Bond Acceptors | 6 | 8 |
The title compound’s higher LogP and lower solubility relative to Example 121 reflect the methoxyphenyl group’s lipophilic contribution, which may enhance blood-brain barrier penetration but limit aqueous solubility .
Pharmacokinetics
- Piperazine/diazepane-containing analogs (e.g., Example 121) may exhibit improved metabolic stability due to reduced cytochrome P450 interactions.
Notes and Limitations
Experimental validation is required.
Therapeutic Potential: The compound’s balance of lipophilicity and hydrogen-bonding capacity positions it as a candidate for CNS-targeted therapies or kinase inhibition.
Synthetic Feasibility : The 65% yield suggests scalable synthesis, though purification challenges may arise from its low solubility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
